Cas no 1006459-57-9 (2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid)
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid
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- MDL: MFCD04967815
- Inchi: 1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
- InChI Key: WLAMPPWGXFXCKY-UHFFFAOYSA-N
- SMILES: OC(C(CC)N1C=CC(C)=N1)=O
Computed Properties
- Exact Mass: 168.09
- Monoisotopic Mass: 168.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322775-10mg |
2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid |
1006459-57-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322775-50mg |
2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid |
1006459-57-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M322775-100mg |
2-(3-Methyl-1H-pyrazol-1-yl)butanoic Acid |
1006459-57-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-92680-0.05g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 0.05g |
$53.0 | 2024-05-21 | |
| Enamine | EN300-92680-0.1g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 0.1g |
$83.0 | 2024-05-21 | |
| Enamine | EN300-92680-0.25g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 0.25g |
$116.0 | 2024-05-21 | |
| Enamine | EN300-92680-0.5g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
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$218.0 | 2024-05-21 | |
| Enamine | EN300-92680-1.0g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 1.0g |
$314.0 | 2024-05-21 | |
| Enamine | EN300-92680-2.5g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 2.5g |
$614.0 | 2024-05-21 | |
| Enamine | EN300-92680-5.0g |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid |
1006459-57-9 | 95% | 5.0g |
$908.0 | 2024-05-21 |
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid Suppliers
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid
Introduction to 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 1006459-57-9)
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1006459-57-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a pyrazole moiety linked to a butanoic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of the 3-methyl-1H-pyrazol-1-yl substituent enhances its chemical reactivity, making it a valuable scaffold for drug discovery and molecular probe development.
The pyrazole ring is a heterocyclic structure known for its broad spectrum of biological interactions. It is a key component in numerous pharmacologically active agents, including antiviral, anti-inflammatory, and anticancer drugs. The substitution pattern at the 3-position of the pyrazole ring with a methyl group further modulates its electronic properties and binding affinity to biological targets. This structural feature has been extensively explored in medicinal chemistry to optimize potency and selectivity.
2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid has been studied in various contexts, particularly in the development of novel therapeutic agents. Its bifunctional nature—combining an acidic carboxyl group with an aromatic heterocycle—makes it a promising candidate for covalent drug design. Covalent inhibitors have emerged as a powerful class of therapeutics due to their high target specificity and prolonged duration of action. The carboxyl group in this compound allows for further derivatization, enabling the attachment of bioisosteric groups or other pharmacophores to enhance pharmacokinetic properties.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 3-position of the pyrazole ring, such as methylation, can significantly influence binding interactions with protein targets. For instance, 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid has been investigated as a potential scaffold for kinase inhibitors, where the pyrazole moiety serves as a hinge-binding region, while the butanoic acid moiety provides solubility and metabolic stability.
The compound’s utility extends beyond kinase inhibition. Its structural framework has been explored in the context of enzyme inhibition, particularly targeting metalloproteinases and serine proteases. The 3-methyl substituent at the pyrazole ring imparts steric hindrance, which can be leveraged to fine-tune binding affinity and reduce off-target effects. Additionally, the carboxyl group at the terminus of the butanoic acid chain offers opportunities for salt formation, improving oral bioavailability and formulation flexibility.
In preclinical studies, derivatives of 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid have shown promise in models of inflammation and cancer. The pyrazole core has been linked to anti-inflammatory pathways by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. Furthermore, its ability to engage with multiple binding pockets in target proteins has led to interest in its potential as an immunomodulatory agent. The compound’s dual functionality—aromatic heterocycle and acidic moiety—has been exploited to develop prodrugs that release active species under physiological conditions.
The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid involves multi-step organic transformations, including condensation reactions to form the pyrazole ring followed by alkylation and carboxylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the introduction of diverse substituents at the pyrazole core, facilitating rapid library synthesis for high-throughput screening.
From a computational perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid to biological targets. Docking simulations have revealed that the pyrazole ring interacts favorably with aromatic pockets in proteins, while the butanoic acid moiety forms hydrogen bonds with polar residues. These insights have guided medicinal chemists in optimizing lead compounds by strategically modifying functional groups to improve binding affinity and selectivity.
The growing interest in pyrazole derivatives as therapeutic agents is reflected in recent patents and scientific literature. Companies specializing in pharmaceutical research are actively exploring this scaffold for next-generation drugs targeting oncology, neurodegenerative diseases, and infectious disorders. The versatility of 2-(3-Methyl-1H-pyrazol-1-yl)butanoic acid lies in its ability to serve as a modular platform for structure-based drug design, allowing researchers to tailor its properties for specific therapeutic applications.
In conclusion,2-(3-Methyl-1H-pyrazol-1-yibutanoic acid (CAS No. 1006459-57-9) represents a significant compound with broad applications in pharmaceutical research. Its unique structural features—combining an aromatic heterocycle with an acidic side chain—make it a valuable scaffold for drug discovery efforts aimed at addressing diverse therapeutic challenges. As computational tools continue to advance our understanding of molecular interactions,pyrazole-based compounds like this one will remain at forefront of medicinal chemistry innovation.
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